An In-depth Technical Guide to the Discovery and Synthesis of Dinoprost Tromethamine for Research Applications
An In-depth Technical Guide to the Discovery and Synthesis of Dinoprost Tromethamine for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin F2α (PGF2α), is a potent luteolytic agent with significant applications in reproductive medicine and research. This technical guide provides a comprehensive overview of its discovery, synthesis, mechanism of action, and key experimental protocols relevant to its study and application in a research setting. Detailed methodologies for its synthesis from the foundational Corey lactone, analytical quantification via High-Performance Liquid Chromatography (HPLC), and measurement in biological samples using Enzyme-Linked Immunosorbent Assay (ELISA) are presented. Furthermore, this guide elucidates the signaling pathway of dinoprost tromethamine through the prostaglandin F2α receptor, supported by visual diagrams, and summarizes its efficacy and pharmacokinetic properties in tabular format for easy reference.
Introduction: Discovery and Background
The discovery of prostaglandins in the 1930s opened a new era in understanding lipid signaling molecules' diverse physiological roles. Dinoprost, the pharmaceutically termed PGF2α, was identified as a key player in smooth muscle contraction and reproductive processes.[1] The development of its stable tromethamine salt, dinoprost tromethamine, enhanced its solubility and clinical utility.[1][2] Initially investigated for its potential in inducing labor and terminating pregnancy, its primary application has been in veterinary medicine for estrus synchronization and treatment of reproductive disorders in livestock.[3][4] For research purposes, dinoprost tromethamine serves as a critical tool for studying the PGF2α signaling pathway, corpus luteum function, and smooth muscle physiology.
Mechanism of Action: The Prostaglandin F2α Receptor Signaling Pathway
Dinoprost tromethamine exerts its biological effects by acting as a potent agonist for the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR).[1][5] The binding of dinoprost tromethamine to the FP receptor, which is predominantly coupled to the Gq alpha subunit, initiates a well-defined intracellular signaling cascade.[5][6]
Activation of the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[7] The elevated intracellular calcium, in concert with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various downstream target proteins that ultimately mediate the physiological responses, such as smooth muscle contraction and luteolysis.[6]
Quantitative Data
Receptor Binding Affinity
Table 1: Binding Affinities (Ki) of Prostaglandin Analogs at the FP Receptor
| Compound | Ki (nM) | Cell/Tissue Source | Reference |
| PGF2α (Dinoprost) | ~1-10 | Various | [8] |
| Fluprostenol | 0.3 | 3T3-L1 cells | [9] |
| Latanoprost acid | 3.6 | Human ciliary muscle | [8] |
Pharmacokinetic Properties
Dinoprost tromethamine is characterized by its rapid absorption and very short biological half-life, as it is quickly metabolized in the lungs and liver.[3] This necessitates careful consideration of dosing regimens in experimental settings.
Table 2: Pharmacokinetic Parameters of Dinoprost in Various Species
| Species | Dosage | Route | Half-life (t½) | Key Findings | Reference |
| Cattle | 25 mg | IM/SC | A few minutes | Rapidly absorbed from the injection site. Cleared after one or two passages through the liver and/or lungs. No accumulation detected after repeated daily injections. | [3] |
| Swine | 10 mg | IM | Not specified | Mean interval from administration to parturition is approximately 30 hours. | [2] |
| Horses | 5 mg | SC | Not specified | Induces estrus; efficacy can vary with the time of year. | [4] |
Luteolytic Efficacy in Cattle
The primary research and clinical application of dinoprost tromethamine is the induction of luteolysis. The following table summarizes the efficacy of dinoprost tromethamine in causing corpus luteum regression in cattle from selected studies.
Table 3: Luteolytic Efficacy of Dinoprost Tromethamine in Dairy Cattle
| Study | Treatment Group | Number of Animals (n) | Luteal Regression Rate (%) | Pregnancy Rate (%) | Reference |
| Study 1 | 25 mg Dinoprost Tromethamine | 124 | 65.7 | 33.5 | [10] |
| Study 2 | 25 mg Dinoprost Tromethamine | 10 | 100 | 10 | [11] |
| Study 3 | 25 mg Dinoprost Tromethamine | 118 | Not significantly different from other routes | Not Assessed | [12] |
Experimental Protocols
Synthesis of Dinoprost from (-)-Corey Lactone Diol
The total synthesis of prostaglandins is a complex multi-step process, with the Corey lactone being a key chiral intermediate. The following is a generalized workflow for the synthesis of dinoprost.
Detailed Protocol:
This protocol is a generalized representation and requires optimization and adaptation for specific laboratory conditions.
-
Oxidation of (-)-Corey Lactone Diol: The primary alcohol of (-)-Corey lactone diol is selectively oxidized to an aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or by Swern oxidation.[5][13]
-
Wittig Reaction for α-chain Introduction: The resulting Corey aldehyde is then subjected to a Wittig reaction with an appropriate phosphonium ylide (e.g., the ylide derived from 4-carboxybutyl)triphenylphosphonium bromide) to introduce the α-chain of the prostaglandin.[13]
-
Reduction of the Enone and Lactone: The enone intermediate is then reduced. The ketone is stereoselectively reduced to a hydroxyl group, and the lactone is reduced to a lactol. This can be achieved using reducing agents like sodium borohydride followed by diisobutylaluminium hydride (DIBAL-H).[13]
-
ω-chain Introduction: A second Wittig reaction is performed to introduce the ω-chain.
-
Deprotection and Salt Formation: Any protecting groups used during the synthesis are removed. The resulting dinoprost (PGF2α) is then reacted with tromethamine (2-amino-2-(hydroxymethyl)-1,3-propanediol) in a suitable solvent like acetonitrile to form the dinoprost tromethamine salt, which can be isolated by crystallization.[13]
Quantification of Dinoprost Tromethamine by HPLC-UV
This protocol provides a starting point for the development of a validated HPLC-UV method for the quantification of dinoprost tromethamine in pharmaceutical formulations.
Table 4: HPLC-UV Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid). A typical ratio is 30:70 (v/v) acetonitrile:water. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Standard Preparation | Prepare a stock solution of dinoprost tromethamine reference standard in the mobile phase and perform serial dilutions to create a calibration curve (e.g., 1-100 µg/mL). |
| Sample Preparation | Dilute the pharmaceutical formulation with the mobile phase to a concentration within the calibration range. |
| Analysis | Inject standards and samples. Quantify by comparing the peak area of the sample to the calibration curve. |
Method Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[14][15][16]
Measurement of Prostaglandin F2α in Biological Samples by Competitive ELISA
This protocol outlines the general steps for a competitive ELISA to measure PGF2α (the active component of dinoprost tromethamine) in biological samples such as plasma or serum.
Detailed Protocol:
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for PGF2α and incubate overnight at 4°C.[17][18]
-
Washing: Wash the plate several times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.[17]
-
Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.[17]
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add PGF2α standards of known concentrations and the biological samples to the wells. Immediately add a fixed amount of HRP-conjugated PGF2α. Incubate for 1-2 hours at 37°C to allow competition between the PGF2α in the sample/standard and the HRP-conjugated PGF2α for binding to the capture antibody.[17][18]
-
Washing: Wash the plate thoroughly to remove unbound reagents.[17]
-
Substrate Addition: Add a chromogenic substrate for HRP, such as TMB (3,3',5,5'-tetramethylbenzidine), to each well and incubate in the dark until a color develops.[18]
-
Stopping the Reaction: Stop the enzymatic reaction by adding a stop solution (e.g., 2N H₂SO₄).[18]
-
Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of PGF2α in the sample.[18]
-
Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of PGF2α in the unknown samples.
Conclusion
Dinoprost tromethamine remains a valuable tool in both veterinary medicine and biomedical research. Its well-defined mechanism of action through the FP receptor provides a clear target for studying prostaglandin signaling. This guide has provided a comprehensive overview of its discovery, synthesis, and key experimental protocols. The presented data and methodologies offer a solid foundation for researchers and drug development professionals to effectively utilize and study this important compound. Further research to delineate more precise pharmacokinetic profiles across various species and to develop more streamlined synthetic routes will continue to enhance its utility in scientific discovery.
References
- 1. Ligand-induced activation and G protein coupling of prostaglandin F2α receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. drugs.com [drugs.com]
- 5. ias.ac.in [ias.ac.in]
- 6. Mechanism of Activation and Inactivation of Gq/Phospholipase C-β Signaling Nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Preadipocyte differentiation blocked by prostaglandin stimulation of prostanoid FP2 receptor in murine 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 11. iosrjournals.org [iosrjournals.org]
- 12. Efficacy of an injection of dinoprost tromethamine when given subcutaneously on luteal regression in lactating Holstein cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. asianpubs.org [asianpubs.org]
- 14. hplc method validated: Topics by Science.gov [science.gov]
- 15. Validation of HPLC and UV spectrophotometric methods for the determination of meropenem in pharmaceutical dosage form. | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. resources.novusbio.com [resources.novusbio.com]
- 18. elkbiotech.com [elkbiotech.com]
